molecular formula C5H8O5 B3421863 Citramalic acid CAS No. 2306-22-1

Citramalic acid

Cat. No. B3421863
CAS RN: 2306-22-1
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
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Description

Citramalic acid is an organic compound with the formula HO2CCH2C(CH3)(OH)CO2H . It is a chiral compound that is structurally related to malic acid . It is a metabolite of yeast or anaerobic bacteria, including Clostridia .


Synthesis Analysis

Citramalic acid is the hydrated derivative of mesaconic acid . The hydration is catalyzed by mesaconyl-C4-CoA hydratase . The same conversion can be achieved in vitro . In a study, citramalic acid was synthesized from glycerol by metabolically engineered Escherichia coli .


Molecular Structure Analysis

Citramalic acid has a molecular formula of C5H8O5 . It exists as a pair of optical isomers due to the presence of an asymmetric carbon at its 2-position .


Chemical Reactions Analysis

Citramalic acid is involved in various chemical reactions. For instance, it serves as a five-carbon precursor for the chemical synthesis of methacrylic acid . The enzyme (S)-citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate .


Physical And Chemical Properties Analysis

Citramalic acid is a white solid with a molar mass of 148.114 g·mol−1 . It is a dicarboxylic acid and an alpha-hydroxy acid .

Mechanism of Action

Citramalic acid is produced in the body from mesaconic acid through hydration . This process is catalyzed by the enzyme mesaconyl-C4-CoA hydratase .

Safety and Hazards

Citramalic acid is labeled with the signal word “Warning” according to GHS labeling . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Citramalic acid has been found to contribute to the bioleaching of rare earth elements . It has been suggested that citramalic acid may have preferable leaching properties for a monazite bioleaching process due to its ability to release significantly less of the radioactive element thorium than citric acid . This indicates potential future applications of citramalic acid in the field of bioleaching.

properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
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InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
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DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
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Molecular Weight

148.11 g/mol
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Physical Description

Solid
Record name Citramalic acid
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Product Name

Citramalic acid

CAS RN

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
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Record name Citramalic acid
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Record name (�±)-Citramalic acid dipotassium salt
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Record name CITRAMALIC ACID
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Record name Citramalic acid
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Melting Point

107 - 111 °C
Record name Citramalic acid
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Synthesis routes and methods

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary route of citramalic acid biosynthesis in plants?

A1: [] Citramalate synthase (IPMS) is the key enzyme responsible for citramalic acid synthesis in plants like pitaya. It catalyzes the condensation of pyruvate and acetyl-CoA to form citramalic acid.

Q2: Are there different types of IPMS enzymes in plants?

A2: [] Yes, research has identified three types of IPMS in pitaya: HuIPMS1, HuIPMS2, and HuIPMS3. Each exhibits distinct expression patterns in different plant tissues.

Q3: How is the intracellular localization of IPMS enzymes linked to citramalic acid production?

A3: [] Studies suggest that HuIPMS2, localized in chloroplasts, and HuIPMS3, found in the cytoplasm and nucleus, are positively correlated with citramalic acid content in pitaya, indicating their potential roles in its biosynthesis.

Q4: Is there a link between respiration deficiency and citramalic acid production in yeast?

A5: [, , ] Yes, research has shown that respiration-deficient (RD) mutants of brewers' yeast (Saccharomyces carlsbergensis) accumulate significant amounts of (-)-citramalic acid compared to their respiration-competent counterparts.

Q5: What enzyme is responsible for (-)-citramalic acid formation in these yeast mutants?

A6: [] Citramalate condensing enzyme, also known as α-isopropylmalate synthetase, is responsible for the condensation of pyruvate and acetyl-CoA to form (-)-citramalic acid in these yeast mutants.

Q6: What makes citramalic acid a promising candidate for bio-based methacrylic acid production?

A7: [, ] Citramalic acid can be readily converted to methacrylic acid (MAA) via a simple chemical process. This makes it a potential precursor for producing bio-based MAA, a valuable monomer used in various industries.

Q7: How efficient is the bio-production of citramalic acid in engineered Escherichia coli?

A8: [, ] Engineered E. coli strains have demonstrated promising results, achieving citramalate titers exceeding 80 g/L in just 65 hours. This efficiency is attributed to the engineered metabolic pathways and optimized fermentation processes.

Q8: What are the challenges in achieving high yields of citramalic acid in engineered microorganisms?

A9: [, ] One of the main limitations is the availability of starting materials, particularly acetyl-CoA. This metabolite is primarily produced via pyruvate decarboxylation, leading to carbon loss and reduced efficiency.

Q9: What strategies can be employed to improve carbon efficiency and enhance citramalate production?

A10: [, ] Researchers are exploring the co-consumption of carbohydrate and non-carbohydrate sources, such as acetate and ethanol. These can act as external sources of acetyl-CoA, potentially increasing citramalate productivity.

Q10: Are there any other potential applications of citramalic acid besides MAA production?

A11: [] Citramalic acid is known to possess skin-related benefits, potentially reducing facial wrinkles. This property makes it promising for applications in cosmetics and medicine.

Q11: What analytical techniques are commonly used to quantify citramalic acid?

A12: [, , ] Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for qualitative and quantitative analysis of citramalic acid in various matrices, including plant extracts and biological samples.

Q12: How can the enantiomers of citramalic acid be analyzed?

A13: [] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), following pre-column derivatization with a chiral reagent, allows for the separation and quantification of citramalic acid enantiomers.

Q13: Can you elaborate on the significance of identifying citramalic acid enantiomers in different samples?

A14: [] Identifying specific enantiomers can provide insights into the stereospecificity of metabolic pathways and potentially uncover differences in biological activity between the enantiomers.

Q14: What other analytical techniques have been employed to characterize citramalic acid and its interactions?

A15: [, ] Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the structure of citramalic acid and its complexes with different molecules. Additionally, X-ray crystallography has provided valuable insights into the three-dimensional structure of citramalic acid complexes with metals.

Q15: Are there any known environmental impacts associated with citramalic acid production?

A16: [] While citramalic acid is a naturally occurring compound, its large-scale production could potentially have environmental implications depending on the specific production process and waste management strategies.

Q16: What are some potential approaches to mitigate the environmental impact of citramalic acid production?

A17: [] Implementing sustainable practices throughout the production process, such as using renewable resources, optimizing waste management, and exploring closed-loop systems, can help minimize the environmental footprint.

Q17: What are some key areas for future research on citramalic acid?

A17: Further research is needed to:

    Q18: How can interdisciplinary collaborations contribute to advancements in citramalic acid research?

    A19: [] Collaborative efforts involving microbiologists, biochemists, chemical engineers, and environmental scientists are crucial to address the multifaceted aspects of citramalic acid research, ranging from biosynthesis and bio-production to downstream processing and environmental sustainability.

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